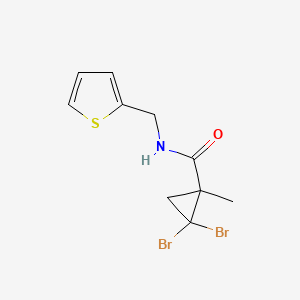
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. COTI-2 has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells, leading to cell death and tumor regression.
Mecanismo De Acción
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by binding to mutant p53 proteins and inducing a conformational change that leads to their degradation. Mutant p53 proteins are commonly found in cancer cells and are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inducing the degradation of mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide inhibits their oncogenic activity and induces cell death and tumor regression.
Biochemical and Physiological Effects:
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In preclinical studies, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to be well-tolerated and to have minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results in a wide range of cancer types. Another advantage is that it has been shown to be well-tolerated and to have minimal toxicity. However, one limitation of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it is still in the early stages of development and has not yet been tested in clinical trials. Another limitation is that it may not be effective against all types of cancer.
Direcciones Futuras
There are a number of future directions for the development of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further study its efficacy in preclinical models and to test it in clinical trials. Another direction is to investigate its potential for combination therapy with other anticancer drugs. Additionally, there is a need to develop biomarkers that can predict which patients are most likely to benefit from treatment with 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. Finally, there is a need to investigate the potential for 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide to be used as a diagnostic tool for the detection of mutant p53 proteins in cancer cells.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminothiophenol and 2-chloroacetyl chloride to form 2-(2-chloroacetyl)thiophene. This compound is then reacted with 4-chloro-2-mercaptobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)thiophene. Finally, this compound is reacted with N-(2-ethyl-6-methylphenyl)acetamide to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and colon cancer. 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide induces cell death and tumor regression.
Propiedades
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-12-7-4-6-11(2)16(12)20-15(22)10-21-17-13(19)8-5-9-14(17)24-18(21)23/h4-9H,3,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAQPEQVONGXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)


![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![3-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4989622.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4989633.png)

![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)
